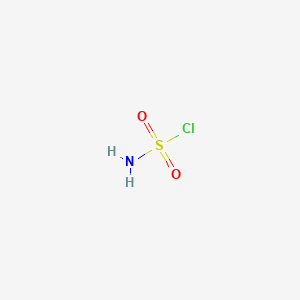

磺酰氯

描述

Sulfamoyl chloride is a functional group in organic chemistry that contains both sulfur and chlorine elements. It is a key intermediate in the synthesis of various sulfonamide compounds, which are prevalent in pharmaceuticals and agrochemicals due to their wide range of biological activities. The sulfamoyl group is characterized by the presence of a sulfonyl group (SO2) bonded to an amine (NH2), with the chlorine atom attached to the sulfur atom, forming the sulfamoyl chloride moiety.

Synthesis Analysis

The synthesis of sulfamoyl chloride derivatives has been explored through various methods. One approach involves the use of arylsulfonyl chlorides as a sulfur source, which reductively couple with electron-rich (hetero)arenes in the presence of triphenylphosphine to afford di(hetero)aryl thioethers in good yields . Another innovative method reported is the late-stage 18F/19F isotopic exchange, which allows for the synthesis of various sulfamoyl [18F]fluorides with high radiochemical yields, overcoming the challenges associated with the direct synthesis from amines . Additionally, sulfonyl chlorides have been used as thiol surrogates for carbon-sulfur bond formation, enabling the one-pot synthesis of thioethers and thioesters .

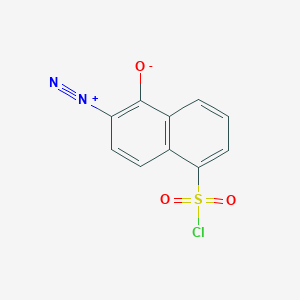

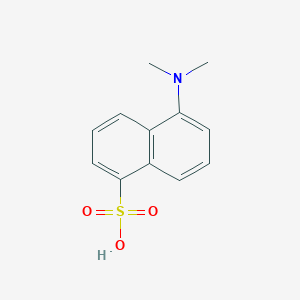

Molecular Structure Analysis

The molecular structure of sulfamoyl chloride derivatives is characterized by the presence of a sulfur atom doubly bonded to two oxygen atoms and a chlorine atom, with the nitrogen of the amine group also attached to the sulfur. This structure is pivotal for the reactivity of sulfamoyl chlorides in various chemical reactions, as it allows for the activation of the chloride and the subsequent formation of sulfonamides and related compounds.

Chemical Reactions Analysis

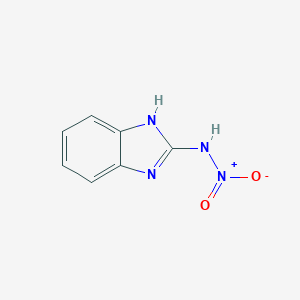

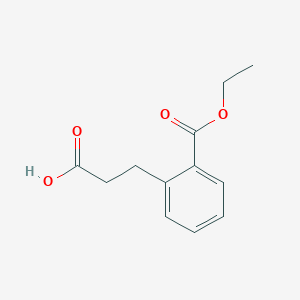

Sulfamoyl chlorides participate in a variety of chemical reactions. They can be used in the selective synthesis of sulfonamides and β-aryl sulfonyl enamines through iodine-catalyzed oxidation . Palladium-catalyzed Suzuki–Miyaura coupling has been employed using sulfuric chloride as a linchpin to generate diverse sulfonamides with high functional group tolerance . Furthermore, silyl radical-mediated activation of sulfamoyl chlorides enables the direct access to aliphatic sulfonamides from alkenes . The synthesis of sulfonamides from sulfamoyl inner salts also highlights the versatility of these compounds in forming carbon-sulfur bonds .

Physical and Chemical Properties Analysis

Sulfamoyl chlorides are typically reactive intermediates that are sensitive to moisture due to the presence of the chlorine atom, which can be readily displaced by nucleophiles. The physical properties such as melting point, boiling point, and solubility can vary depending on the specific structure of the sulfamoyl chloride derivative. The chemical properties are largely defined by the reactivity of the sulfur(VI) center, which can undergo various transformations to yield a wide array of functionalized molecules, as demonstrated by the synthesis of N-acyl sulfamates from fluorosulfates and amides . The facile synthesis of sulfonyl chlorides from sulfonate salts under mild conditions further exemplifies the chemical versatility of these compounds . Lastly, the introduction of a new sulfamoylation reagent, N-carbo-(trimethylsilyloxy)sulfamoyl chloride, has facilitated the synthesis of thiatriazine dioxides, showcasing the potential of sulfamoyl chlorides in heterocyclic chemistry .

科学研究应用

合成脂肪族磺胺酰胺

磺酰氯在烯烃合成脂肪族磺胺酰胺中起着关键作用。它可以通过硅基自由基的Cl原子提取来激活,这一过程由Eosin Y等光催化剂促进。这种方法允许高效地创建复杂分子,例如含有磺胺酰胺的环丁基螺环吲哚,展示了其在药物化学晚期功能化方案中的实用性(Hell et al., 2019)。

类固醇磺酸酯的制备

在另一个应用中,磺酰氯用于生成与GABAA受体发生相互作用的类固醇磺酸酯。这一过程涉及将类固醇的3α-和3β-醇转化为磺酸酯,突显了其在创建生物活性分子以进行进一步生物评估中的作用(Kapras et al., 2009)。

非对称磺胺酰胺的更安全制备方法

磺酰氯的衍生物,如N-磺酰氧唑烷酮,提供了一种更安全、更便利的制备磺胺酰胺的方法。这种方法减轻了使用危险试剂如氧化亚磷或磺酰氯本身所带来的风险,在大规模合成磺胺酰胺中具有显著优势(Borghese et al., 2006)。

羟基的磺酰化

在使用N,N-二甲基乙酰胺或1-甲基-2-吡咯烷酮作为溶剂时,羟基的磺酰化反应得到加速,这对于合成目标磺酸酯至关重要。这种条件表明磺酰氯在完成涉及大量羟基的反应中的效率,提高产率而无需碱(Okada et al., 2000)。

磺胺酰衍生物的合成

磺酰氯的多功能性还体现在磺胺酰衍生物的合成中,这在发现用于药物研究的生物活性分子中具有重要应用。类似钯催化的Suzuki–Miyaura偶联技术利用磺酰氯来创建多样的磺胺酰胺,展示了高官能团耐受性和中至高产率(Wang et al., 2021)。

安全和危害

属性

IUPAC Name |

sulfamoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClH2NO2S/c1-5(2,3)4/h(H2,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAHVHSLSRLSVGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClH2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30228396 | |

| Record name | Chlorosulfamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30228396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sulfamoyl chloride | |

CAS RN |

7778-42-9 | |

| Record name | Chlorosulfamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007778429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfamoyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158265 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chlorosulfamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30228396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfamoyl Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROSULFAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65MMZ8TWQ5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3-Dimethylbenzo[a]anthracene](/img/structure/B135107.png)

![N-[2-(1H-indol-3-yl)ethyl]tetracosanamide](/img/structure/B135110.png)

![2-Propenoic acid, 4-[[(4-benzoylphenoxy)carbonyl]oxy]butyl ester](/img/structure/B135120.png)

![6,8-Dimethylbenz[a]anthracene](/img/structure/B135134.png)